(5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol
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Overview
Description
(5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol is a chemical compound with the molecular formula C8H11NO2S. It contains a pyridine ring substituted with a mercapto group at the 5-position, a methyl group at the 6-position, and two hydroxymethyl groups at the 3- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Functional Group Introduction: The mercapto group is introduced at the 5-position using thiolation reactions, while the methyl group is introduced at the 6-position through alkylation reactions.
Hydroxymethylation: The hydroxymethyl groups are introduced at the 3- and 4-positions using formaldehyde in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form thiols or alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and carboxylates are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
(5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol: This compound has a hydroxyl group instead of a mercapto group at the 5-position.
(5-Methyl-6-hydroxypyridine-3,4-diyl)dimethanol: This compound has a hydroxyl group at the 6-position instead of a methyl group.
Uniqueness
(5-Mercapto-6-methylpyridine-3,4-diyl)dimethanol is unique due to the presence of both mercapto and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H11NO2S |
---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-6-methyl-5-sulfanylpyridin-3-yl]methanol |
InChI |
InChI=1S/C8H11NO2S/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3 |
InChI Key |
WBMAGTGXCDJANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1S)CO)CO |
Origin of Product |
United States |
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